molecular formula C19H14N2O4 B187620 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl- CAS No. 20006-47-7

4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-

Cat. No. B187620
CAS RN: 20006-47-7
M. Wt: 334.3 g/mol
InChI Key: FWACJXSHEZUCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] is a chemical compound that has gained significant attention in scientific research over the years. The compound is known for its unique properties that make it useful in various fields, including pharmaceuticals, agriculture, and material science. In

Mechanism Of Action

The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] varies depending on the application. In pharmaceuticals, the compound has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In agriculture, the compound acts as a neurotoxin, affecting the nervous system of insects. In material science, the compound is used as a crosslinking agent, linking polymer chains together to form a more stable structure.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] also vary depending on the application. In pharmaceuticals, the compound has been shown to have low toxicity and is well-tolerated by animals. In agriculture, the compound has been shown to have low toxicity to mammals but can be toxic to insects. In material science, the compound is stable and does not degrade easily, making it useful in the synthesis of polymers.

Advantages And Limitations For Lab Experiments

The advantages of using 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] in lab experiments include its unique properties, low toxicity, and stability. However, the compound can be difficult to synthesize, and its use can be limited by its high cost.

Future Directions

There are several future directions for the research and development of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-']. In pharmaceuticals, further research could focus on the compound's potential as an anticancer agent. In agriculture, the compound could be further developed as a natural insecticide. In material science, the compound could be used in the synthesis of new materials with unique properties. Additionally, further research could focus on improving the synthesis method and reducing the cost of the compound.
Conclusion:
In conclusion, 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] is a unique chemical compound with a wide range of scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to significant advancements in various fields.

Synthesis Methods

The synthesis of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with formaldehyde in the presence of a catalyst such as sulfuric acid. The reaction yields 6,6'-methylenebis[2-methyl-4H-3,1-benzoxazin-4-one], which is then oxidized to obtain 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'].

Scientific Research Applications

The unique properties of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] make it useful in various scientific research applications. In pharmaceuticals, the compound has been found to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. In agriculture, the compound has been shown to have insecticidal properties, making it useful in pest control. In material science, 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] has been used in the synthesis of polymers and as a precursor for the synthesis of other compounds.

properties

CAS RN

20006-47-7

Product Name

4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

2-methyl-6-[(2-methyl-4-oxo-3,1-benzoxazin-6-yl)methyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C19H14N2O4/c1-10-20-16-5-3-12(8-14(16)18(22)24-10)7-13-4-6-17-15(9-13)19(23)25-11(2)21-17/h3-6,8-9H,7H2,1-2H3

InChI Key

FWACJXSHEZUCSG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C)C(=O)O1

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C)C(=O)O1

Origin of Product

United States

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